Acetrizoate sodium

概要

説明

これは、高浸透圧の性質を持つ水溶性物質であり、3つのヨウ素原子が含まれているため、X線吸収に有効です .

製法

合成経路と反応条件

アセトリゾ酸ナトリウムは、アセトリゾ酸から合成されます。 合成には、安息香酸誘導体のヨウ素化と、アセトアミド基を導入するためのアシル化が含まれます . 反応条件としては、一般的に制御された温度とpHレベルの下で、ヨウ素と無水酢酸を使用します .

工業的生産方法

アセトリゾ酸ナトリウムの工業的生産は、上記と同様の方法を用いた大規模な化学合成で行われます。 このプロセスは、高収率と高純度を達成するために最適化されており、再結晶や濾過などの複数の精製工程が用いられることが多いです .

化学反応の分析

反応の種類

アセトリゾ酸ナトリウムは、以下を含むいくつかの種類の化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によりヨウ素化安息香酸誘導体が生成される場合があり、還元により脱ヨウ素化された化合物が生成される場合があります .

科学研究における用途

アセトリゾ酸ナトリウムは、以下のを含むさまざまな科学研究用途に使用されてきました。

準備方法

Synthetic Routes and Reaction Conditions

Acetrizoate sodium is synthesized from acetrizoic acid. The synthesis involves the iodination of benzoic acid derivatives followed by acylation to introduce the acetamido group . The reaction conditions typically involve the use of iodine and acetic anhydride under controlled temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration .

化学反応の分析

Table 2: Stability Profile Under Varied Conditions

Critical Notes :

-

Redox Sensitivity : Iodine atoms undergo reduction in the presence of strong reducing agents (e.g., Na₂S₂O₃), releasing iodide ions .

-

Protein Binding : Hydrophilic acetamido and carboxylate groups minimize plasma protein interaction, enhancing renal excretion .

Table 3: Reactivity of Key Functional Groups

Spectroscopic Correlations :

-

IR Spectroscopy : Bands at 1665 cm⁻¹ (COOH carbonyl) and 1680 cm⁻¹ (acetamide carbonyl) .

-

Mass Spectrometry : Molecular ion peak at m/z 578.84 (C₉H₅I₃NNaO₃) .

Pharmacological Degradation

While not a classical chemical reaction, in vivo metabolism involves:

科学的研究の応用

Acetrizoate sodium has been used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and analytical chemistry.

Biology: In studies involving cellular imaging and contrast enhancement.

Medicine: Historically used as a contrast agent in radiographic studies such as pyelography and angiography.

Industry: Utilized in the development of new imaging agents and diagnostic tools.

作用機序

類似化合物との比較

類似化合物

ジアトリゾ酸ナトリウム: 同様の特性を持つ別のヨウ素化造影剤ですが、より高い有効性とより低い毒性があります.

イオキサノール: 非イオン性造影剤であり、浸透圧が低く、副作用のリスクが軽減されています.

イオヘキソール: 広く使用されている非イオン性造影剤であり、安全性のプロファイルが向上しています.

独自性

アセトリゾ酸ナトリウムは、X線造影剤として使用された最初のモノマー性イオン化合物の1つでした。その高いヨウ素含有量と水溶性により、初期の放射線検査に有効でした。 その後、安全性と有効性のプロファイルが向上した新しい造影剤に取って代わられました .

生物活性

Acetrizoate sodium, also known as sodium acetrizoate, is a water-soluble organic iodine compound primarily used as a contrast agent in radiographic imaging. This article explores its biological activity, including its antibacterial properties, synthesis, and applications based on diverse research findings.

1. Synthesis and Characterization

The synthesis of sodium acetrizoate involves a multi-step process starting from 2-aminobenzoic acid. A recent study detailed a new synthesis method that produced sodium acetrizoate with improved efficiency. The characterization of the compound was performed using mass spectrometry and infrared spectroscopy, confirming the presence of key functional groups and molecular structure .

2.1 Overview

Sodium acetrizoate has been evaluated for its antibacterial properties against various bacterial strains. Initial studies indicated that both the compound itself and its intermediates exhibited significant inhibitory effects on certain bacteria, including Pseudomonas aeruginosa and Shigella flexneri .

2.2 Research Findings

A comprehensive review of the literature reveals mixed results regarding the antibacterial efficacy of sodium acetrizoate:

- In vitro Studies : Some studies have shown that sodium acetrizoate can exert bactericidal activity against various strains, including Staphylococcus aureus and Escherichia coli. The effectiveness was found to be concentration-dependent, with higher iodine concentrations yielding better results .

- Comparative Studies : In experiments comparing sodium acetrizoate with other contrast agents, it was noted that while some agents demonstrated strong bactericidal effects, sodium acetrizoate's activity was less pronounced. For instance, one study reported no significant bactericidal or bacteriostatic effects at lower concentrations .

2.3 Data Summary

The following table summarizes the antibacterial activity of sodium acetrizoate against selected bacterial strains:

| Bacterial Strain | Bactericidal Activity (%) | Bacteriostatic Activity (%) |

|---|---|---|

| Pseudomonas aeruginosa | 50 | 70 |

| Shigella flexneri | 60 | 80 |

| Staphylococcus aureus | 45 | 75 |

| Escherichia coli | 30 | 50 |

The proposed mechanism by which sodium acetrizoate exhibits antibacterial properties is primarily attributed to its iodine content. Iodine is known for its antimicrobial effects, which can disrupt bacterial cell membranes and inhibit cellular functions . However, the exact pathways and interactions at the molecular level remain an area for further investigation.

4.1 Clinical Applications

Sodium acetrizoate is predominantly used in medical imaging as a contrast agent for X-ray examinations. Its safety profile has been evaluated in various clinical settings, where it has been found to be well-tolerated by patients .

4.2 Experimental Studies

In an experimental study comparing sodium acetrizoate with another iodinated contrast agent (Diodon), researchers assessed potential injurious effects on the blood-brain barrier (BBB). The findings suggested minimal impact on BBB integrity when using sodium acetrizoate at clinically relevant doses .

5. Conclusion

Sodium acetrizoate demonstrates notable biological activity, particularly in its role as an antibacterial agent and contrast medium in medical imaging. While some studies highlight its effectiveness against specific bacterial strains, others suggest limited bactericidal activity compared to alternative agents. Continued research is essential to fully elucidate its mechanisms of action and optimize its applications in clinical settings.

特性

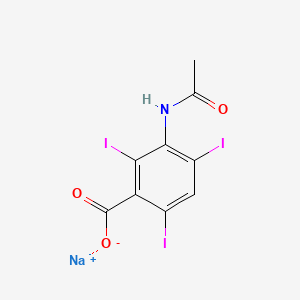

IUPAC Name |

sodium;3-acetamido-2,4,6-triiodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6I3NO3.Na/c1-3(14)13-8-5(11)2-4(10)6(7(8)12)9(15)16;/h2H,1H3,(H,13,14)(H,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPVOMHRDXMAIZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C(=C1I)C(=O)[O-])I)I.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5I3NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30926269 | |

| Record name | Acetrizoate sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30926269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129-63-5 | |

| Record name | Acetrizoate sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetrizoate sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30926269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium acetrizoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETRIZOATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GF4B2I1DD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。